molecular formula C8H14O2 B13935037 4,4-Dimethyltetrahydro-2H-pyran-2-carbaldehyde

4,4-Dimethyltetrahydro-2H-pyran-2-carbaldehyde

Cat. No.: B13935037
M. Wt: 142.20 g/mol
InChI Key: RQURZUMVICLLMU-UHFFFAOYSA-N
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Description

4,4-Dimethyltetrahydro-2H-pyran-2-carbaldehyde is a six-membered oxygen-containing heterocyclic compound with a carbaldehyde (-CHO) functional group at the 2-position and two methyl (-CH₃) substituents at the 4-position. This structure confers unique steric and electronic properties, making it valuable in organic synthesis, particularly as a precursor for chiral ligands, pharmaceuticals, and agrochemicals.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

4,4-dimethyloxane-2-carbaldehyde

InChI

InChI=1S/C8H14O2/c1-8(2)3-4-10-7(5-8)6-9/h6-7H,3-5H2,1-2H3

InChI Key

RQURZUMVICLLMU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC(C1)C=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyltetrahydro-2H-pyran-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4-dimethyl-1,3-dioxane with a suitable aldehyde precursor in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of 4,4-Dimethyltetrahydro-2H-pyran-2-carbaldehyde may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyltetrahydro-2H-pyran-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4-Dimethyltetrahydro-2H-pyran-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 4,4-Dimethyltetrahydro-2H-pyran-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that exert their effects through different pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three analogs:

4-Methyltetrahydro-2H-pyran-2-carbaldehyde (one methyl group).

4,5-Dichloro-2-(tetrahydro-2H-pyran-2-yl)-3(2H)-pyridazinone (from ).

Table 1: Structural and Reactivity Comparison
Compound Name Functional Groups Key Features Reactivity
4,4-Dimethyltetrahydro-2H-pyran-2-carbaldehyde Aldehyde, 4,4-dimethyl Steric hindrance from methyl groups; rigid ring Aldehyde participates in nucleophilic additions; stable under mild conditions
Tetrahydro-2H-pyran-2-carbaldehyde Aldehyde Flexible ring; no steric hindrance Higher aldehyde reactivity due to unhindered access
4-Methyltetrahydro-2H-pyran-2-carbaldehyde Aldehyde, 4-methyl Moderate steric effects Intermediate reactivity between methylated and non-methylated analogs
4,5-Dichloro-2-(tetrahydro-2H-pyran-2-yl)-3(2H)-pyridazinone THP ether, pyridazinone, chloro THP as a protecting group; chloro substituents enhance electrophilicity THP stable under acidic conditions; pyridazinone undergoes substitution

Research Findings and Limitations

  • Context: The referenced study synthesizes a THP-protected pyridazinone, highlighting the use of THP as a robust protecting group under reflux with p-toluenesulfonic acid. ethers (protective roles) .
  • Data Gaps : Specific physicochemical data (e.g., melting points, solubility) for 4,4-Dimethyltetrahydro-2H-pyran-2-carbaldehyde are absent in the provided evidence. Further experimental studies are needed to quantify steric and electronic effects.

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